(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one
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Overview
Description
(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[410]heptan-3-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core and the introduction of functional groups. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the bicyclic structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.
Medicine: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its reactivity and structural features.
Mechanism of Action
The mechanism of action of (1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one include other bicyclic ketones and related structures. Examples include:
- Bicyclo[4.1.0]heptan-3-one derivatives
- Compounds with similar functional groups, such as ketones and alkenes
Uniqueness
The uniqueness of (1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[410]heptan-3-one lies in its specific stereochemistry and functional group arrangement
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,7S)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3/t12-,13?,15-/m0/s1 |
InChI Key |
HUZJLWLCLJEXEL-YOYPFHDYSA-N |
Isomeric SMILES |
CC(=C1CC2[C@@H]([C@@]2(CC1=O)C)CCC(=O)C)C |
Canonical SMILES |
CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C |
Origin of Product |
United States |
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